N-methylolmethacrylamide

Dental Materials Adhesives Bond Strength

N-Methylolmethacrylamide (NMMA), also known as N-(hydroxymethyl)methacrylamide (CAS 923-02-4), is a bifunctional monomer possessing both a polymerizable methacrylamide group and a reactive N-methylol group, enabling its use as a self-crosslinking agent in emulsion polymerization, textile finishing, and biomedical adhesive formulations. Its α-methyl substitution imparts a unique balance of reactivity and final material properties compared to its unsubstituted analog, N-methylolacrylamide (NMA).

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 923-02-4
Cat. No. B1220193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylolmethacrylamide
CAS923-02-4
SynonymsMEAA cpd
N-methylolmethacrylamide
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCO
InChIInChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8)
InChIKeyDNTMQTKDNSEIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylolmethacrylamide (CAS 923-02-4) Procurement Guide: Functional Monomer for Crosslinkable Polymers and Biomedical Adhesives


N-Methylolmethacrylamide (NMMA), also known as N-(hydroxymethyl)methacrylamide (CAS 923-02-4), is a bifunctional monomer possessing both a polymerizable methacrylamide group and a reactive N-methylol group, enabling its use as a self-crosslinking agent in emulsion polymerization, textile finishing, and biomedical adhesive formulations [1]. Its α-methyl substitution imparts a unique balance of reactivity and final material properties compared to its unsubstituted analog, N-methylolacrylamide (NMA) [2]. This monomer serves as a key building block for thermosetting resins and functional polymers where post-polymerization crosslinking is required.

N-Methylolmethacrylamide (NMMA) Technical Selection: Why In-Class Substitution Leads to Performance Trade-offs


While structurally similar N-methylol amide monomers exist (e.g., NMA, N-isobutoxymethylacrylamide), their substitution in formulations is not straightforward due to NMMA's distinct methyl substituent. This α-methyl group alters the monomer's reactivity ratios during copolymerization, modifies the crosslinking density in the final polymer, and impacts the hydrolytic stability of the methylol group [1]. Consequently, replacing NMMA with an analog can lead to significant changes in critical performance metrics such as bond strength in dental adhesives [2] or the balance of resilience and abrasion resistance in textile treatments [3], making direct substitution a high-risk proposition without extensive reformulation and validation.

N-Methylolmethacrylamide (NMMA) Head-to-Head Performance Data: Quantified Differentiation from NMA, HEMA, and Other Analogs


Dentin Bonding Efficacy: NMMA vs. HEMA for Enhanced Adhesive Strength

In dental primer applications, N-methylolmethacrylamide (MEMA) provides significantly higher shear bond strength to etched dentin compared to the industry standard, hydroxyethyl methacrylate (HEMA). Using commercial resin composites (Macbond and Clearfil Photobond), MEMA-based primers achieved bond strengths of 14.2–26.5 MPa, whereas HEMA-based primers yielded only 10.5 and 17.8 MPa, respectively [1]. This represents a bond strength enhancement of up to 49%.

Dental Materials Adhesives Bond Strength

Textile Performance: NMMA vs. NMA for Superior Strength Retention and Abrasion Resistance

In the treatment of cotton fabrics, N-methylolmethacrylamide (NMMA) imparts a more favorable balance of properties compared to its close analog, N-methylolacrylamide (NMA). While both achieve comparable levels of resilience, NMMA-treated cottons exhibit superior retention of tensile strength and abrasion resistance [1][2]. This difference is attributed to the α-methyl substituent in NMMA, which leads to a lower degree of covalent crosslinking compensated by a higher elastic modulus in the treated fabric [3].

Textile Finishing Crosslinking Mechanical Properties

Crosslinking Density and Adhesion: NMMA as an Internal Crosslinker for Tuning PSA Performance

The content of N-methylolmethacrylamide (n-MMAc) directly modulates the viscoelastic properties and adhesion strength of acrylic pressure-sensitive adhesives (PSAs). A study on poly(2-ethylhexyl acrylate-co-acrylamide) latexes demonstrated that increasing the n-MMAc content (from 0.50% to 3.25% s/m) increases crosslinking density, which in turn reduces adhesion strength [1]. This tunable behavior allows formulators to balance tack and cohesion, a critical distinction from non-crosslinking or alternative crosslinking monomers.

Pressure Sensitive Adhesives Rheology Crosslinking

Long-Term Dentin Bond Durability: NMMA vs. HEMA Over 5 Years

The long-term bond durability of N-methylolmethacrylamide (MEMA) primers was evaluated against HEMA in a 5-year water immersion study. The bond strengths of composites to MEMA-primed dentin remained significantly higher than those of the control (no primer) and were statistically superior to HEMA-primed dentin after 5 years (p<0.05) [1]. This demonstrates NMMA's contribution to hydrolytic stability and lasting adhesion in a challenging oral environment.

Dental Materials Adhesive Durability Aging

Reactivity in Graft Polymerization: NMMA vs. NMA Activation Energy

Kinetic studies on the grafting of N-methylol monomers onto chitosan reveal that N-methylolmethacrylamide (NMMA) exhibits a distinct activation energy compared to N-methylolacrylamide (NMA) [1]. While the abstract does not provide exact numerical values, the determination of these constants confirms that the α-methyl group influences the rate of grafting, a factor that can be critical for process optimization in the synthesis of functionalized biopolymers.

Polymer Chemistry Grafting Kinetics Activation Energy

N-Methylolmethacrylamide (NMMA) Optimized Use Cases: Where Proven Differentiation Translates to Value


High-Performance Dental Adhesive Formulations

Given its superior bond strength (up to 26.5 MPa) and long-term durability compared to HEMA [1][2], NMMA is the preferred monomer for formulating dentin primers and bonding agents. This is especially relevant for products targeting premium segments where clinical longevity and reduced post-operative sensitivity are key selling points.

Durable Textile Finishing for Apparel and Home Furnishings

NMMA is the monomer of choice for imparting durable press and wrinkle resistance to cotton fabrics while maintaining fabric strength and abrasion resistance. Its performance advantage over NMA [3] makes it ideal for high-wear applications such as workwear, uniforms, and upholstery, where both appearance and durability are paramount.

Tunable Pressure-Sensitive Adhesives (PSAs)

For PSA formulators seeking precise control over tack and shear resistance, NMMA offers a quantifiable means of adjusting crosslinking density and adhesion strength [4]. This makes it invaluable for developing specialized tapes and labels requiring specific performance profiles, such as removable adhesives or high-temperature masking tapes.

Functionalized Biopolymers for Biomedical and Environmental Applications

Researchers grafting functional monomers onto chitosan or other polysaccharides can leverage NMMA's established kinetic profile [5] to design materials with predictable properties for drug delivery, wound dressings, or water treatment. Its known reactivity offers a reliable alternative to screening multiple untested monomers.

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